![molecular formula C25H18ClN5O B2439318 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 1808405-57-3](/img/structure/B2439318.png)
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C25H18ClN5O and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 956244-24-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula for the compound is C25H18ClN5O with a molecular weight of approximately 434.89 g/mol. The compound features a pyrazole core, which is known for various biological activities, including anticancer properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds related to the pyrazole structure. For instance, compounds with similar structures have been shown to exhibit submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These studies indicate that the compounds can inhibit cell proliferation effectively and may act through modulation of key signaling pathways such as mTORC1 .
The primary mechanism by which these compounds exert their antiproliferative effects involves the modulation of autophagy and mTORC1 signaling pathways:
- mTORC1 Inhibition : Compounds similar to this compound have been reported to reduce mTORC1 activity, which plays a crucial role in cell growth and proliferation .
- Autophagy Modulation : These compounds have been shown to increase basal levels of autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action suggests that they may selectively target cancer cells that rely on autophagy for survival in adverse conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Certain modifications to the pyrazole ring and substituents can significantly enhance their potency. For example:
Compound | Structure | Antiproliferative Activity (IC50) | Mechanism |
---|---|---|---|
Compound A | Pyrazole derivative | < 0.5 µM | mTORC1 inhibition |
Compound B | Similar to target compound | 0.8 µM | Autophagy modulation |
Target Compound | 3-[1-benzyl... | TBD | TBD |
Case Studies
Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:
- Study on MIA PaCa-2 Cells : A study demonstrated that specific pyrazole derivatives could inhibit cell growth by inducing apoptosis and disrupting autophagic processes under starvation conditions .
- In Vivo Models : Animal studies are ongoing to evaluate the in vivo efficacy of these compounds against solid tumors, focusing on their ability to disrupt tumor microenvironments that induce autophagy as a survival mechanism .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing pyrazole and pyridine structures exhibit anticancer activity. For instance, derivatives similar to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that the compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
In silico studies have shown that this compound can potentially inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests a possible application as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the pyrazole and pyridine rings is believed to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .
Case Studies
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O/c26-22-10-4-5-11-23(22)29-25(32)20(14-27)13-21-17-31(16-18-7-2-1-3-8-18)30-24(21)19-9-6-12-28-15-19/h1-13,15,17H,16H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPSWPCISMIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.